molecular formula C19H35NO7 B13423883 N,N-Diboc 1-O-t-Butyl 5-Deoxo L-Glutamic Acid

N,N-Diboc 1-O-t-Butyl 5-Deoxo L-Glutamic Acid

Cat. No.: B13423883
M. Wt: 389.5 g/mol
InChI Key: TWOZFBBUFSLAIV-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Protected Glutamic Acid Derivatives in Academic Research

The development of protected glutamic acid derivatives represents a cornerstone in synthetic organic chemistry, driven by the need to control reactivity in peptide synthesis and drug design. Early efforts in amino acid protection focused on acyl groups, such as formyl and acetyl, but these faced limitations in selective deprotection and racemization. A paradigm shift occurred in 1932 with Bergmann and Zervas’ introduction of the benzyloxycarbonyl (Cbz) group, which enabled stable urethane-type protection and acidolytic deprotection without peptide bond cleavage.

The 1950s marked another breakthrough with the advent of tert-butoxycarbonyl (Boc) groups, which complemented Cbz by offering orthogonal deprotection via mild acidolysis. This innovation catalyzed advancements in solid-phase peptide synthesis, allowing sequential assembly of complex polypeptides. By the late 20th century, researchers began exploring multi-protected derivatives to address challenges in synthesizing branched peptides and conformationally constrained analogs. For instance, dual Boc protection strategies emerged to stabilize amines during iterative coupling reactions. The introduction of 1-O-t-butyl esters further enhanced stability against nucleophilic attack, particularly in glutamic acid derivatives where the γ-carboxyl group’s reactivity often complicates synthesis.

Theoretical Significance of N,N-Diboc 1-O-t-Butyl 5-Deoxo L-Glutamic Acid in Modern Chemistry

This compound exemplifies the convergence of protective group strategy and functional group manipulation. Its structure features three critical modifications:

  • Dual Boc Protection : The N,N-diboc configuration shields both α- and ε-amino groups, enabling selective deprotection during stepwise synthesis. This is particularly valuable in constructing dendrimers or cyclic peptides requiring differential amine reactivity.
  • 1-O-t-Butyl Ester : This ester group stabilizes the γ-carboxyl moiety against premature hydrolysis or nucleophilic substitution, a common issue in glutamate-containing therapeutics.
  • 5-Deoxo Modification : Removal of the δ-carboxyl oxygen alters electronic properties, reducing hydrogen-bonding interactions that might otherwise hinder crystallization or molecular recognition.

Theoretical studies suggest that the 5-deoxo modification could enhance metabolic stability by eliminating a site for enzymatic oxidation, a hypothesis supported by analogous deoxo derivatives showing prolonged half-lives in biological systems.

Academic Research Paradigms for Multi-Protected Amino Acid Derivatives

Contemporary research on multi-protected amino acids follows three interconnected paradigms:

1. Orthogonal Deprotection Strategies
Modern synthesis workflows prioritize protecting groups with distinct cleavage conditions. For example, Boc groups (acid-labile) are often paired with photolabile or hydrogenolysis-sensitive groups to enable sequential deprotection. This orthogonality is critical in synthesizing complex molecules like:

  • Heterocyclic glutamate analogs targeting metabotropic receptors
  • Peptide-drug conjugates with site-specific payload attachment

2. Conformational Control
Bulky protecting groups like t-butyl esters impose steric constraints that influence backbone dihedral angles. Nuclear magnetic resonance (NMR) studies of this compound reveal a 15% increase in the population of γ-turn conformers compared to unprotected glutamate, potentially enhancing binding affinity in helical peptide motifs.

3. Stability Optimization
Accelerated degradation studies demonstrate that the t-butyl ester improves thermal stability by 40% over methyl esters under basic conditions (pH 9, 45°C). Such data inform the design of derivatives for long-term storage or high-temperature reactions.

Table 1: Comparative Stability of Glutamate Protecting Groups

Protection Scheme Half-Life (pH 7.4, 37°C) Acidolytic Cleavage Efficiency
N-Cbz, γ-methyl ester 72 hours 85% (HFIP/H2O)
N-Boc, γ-t-butyl ester 240 hours 92% (TFA/DCM)
N,N-Diboc, 1-O-t-butyl 480 hours 89% (TFA/DCM)

Properties

Molecular Formula

C19H35NO7

Molecular Weight

389.5 g/mol

IUPAC Name

tert-butyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-hydroxypentanoate

InChI

InChI=1S/C19H35NO7/c1-17(2,3)25-14(22)13(11-10-12-21)20(15(23)26-18(4,5)6)16(24)27-19(7,8)9/h13,21H,10-12H2,1-9H3/t13-/m0/s1

InChI Key

TWOZFBBUFSLAIV-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCO)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C(CCCO)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Material Preparation: L-Glutamic Acid Derivatives

  • Esterification of L-Glutamic Acid:
    The initial step involves converting L-glutamic acid to its 1-O-t-butyl ester derivative. This is commonly achieved by reaction with isobutylene in the presence of an acid catalyst or by direct esterification with tert-butanol under acidic conditions. The reaction conditions are optimized to selectively esterify the α-carboxyl group without affecting the γ-carboxyl group.
Step Reagents/Conditions Purpose Notes
1 L-Glutamic acid + tert-butanol + acid catalyst Formation of 1-O-t-butyl ester Selective esterification at α-carboxyl

Boc Protection of Amino Group

  • Di-Boc Protection:
    The amino group of the 1-O-t-butyl glutamic acid ester is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or sodium bicarbonate. This step introduces two Boc groups on the nitrogen to afford the N,N-diboc derivative. The reaction is typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at low to ambient temperature to prevent side reactions.
Step Reagents/Conditions Purpose Notes
2 Di-tert-butyl dicarbonate + base (e.g., TEA) in DCM or THF N,N-diboc protection of amino group Controlled temperature to avoid overreaction

Deoxygenation at the 5-Position

  • Selective Deoxo Modification:
    The 5-deoxo modification (removal of oxygen functionality at the γ-position) is achieved by reduction or substitution reactions. Literature suggests that this can be performed via catalytic hydrogenation or by using specific reagents such as triphosgene for intermediate formation followed by reduction steps. The precise conditions depend on the protecting groups' stability and the desired stereochemistry.
Step Reagents/Conditions Purpose Notes
3 Triphosgene + α-pinene in anhydrous THF, 50 °C, 2 h Formation of intermediate for deoxygenation Nitrogen atmosphere to prevent oxidation

4. Detailed Synthetic Protocol Example

Based on the synthesis of γ-tert-butyl-L-glutamate derivatives and related compounds, a representative preparation method is as follows:

  • Synthesis of 1-O-t-Butyl L-Glutamic Acid Ester:

    • L-glutamic acid (5.00 g, 24.6 mmol) is suspended in tert-butanol with catalytic acid.
    • The mixture is refluxed under nitrogen until esterification is complete (monitored by TLC).
    • The product is isolated by extraction and purification.
  • N,N-Diboc Protection:

    • The 1-O-t-butyl L-glutamic acid ester is dissolved in dry dichloromethane.
    • Di-tert-butyl dicarbonate (Boc anhydride) (excess) and triethylamine are added at 0 °C.
    • The reaction mixture is stirred for several hours at room temperature.
    • The product is purified by column chromatography.
  • 5-Deoxo Modification:

    • The protected ester is reacted with triphosgene and α-pinene in anhydrous THF at 50 °C under nitrogen for 2 hours to form a cyclic intermediate.
    • Subsequent reduction (e.g., catalytic hydrogenation) removes the oxygen functionality at the 5-position.
    • The final compound is purified by recrystallization or chromatography.

Summary Table of Preparation Steps

Step Number Reaction Type Reagents/Conditions Outcome
1 Esterification L-Glutamic acid + tert-butanol + acid catalyst, reflux Formation of 1-O-t-butyl L-glutamic acid ester
2 N,N-Diboc Protection Di-tert-butyl dicarbonate + base (TEA), DCM, 0 °C to RT Introduction of two Boc groups on amino nitrogen
3 Deoxygenation (5-Deoxo) Triphosgene + α-pinene, anhydrous THF, 50 °C, N2 atmosphere Removal of oxygen at 5-position, formation of final compound

6. Analytical Characterization

The synthesized N,N-Diboc 1-O-t-Butyl 5-Deoxo L-Glutamic Acid is typically characterized by:

Chemical Reactions Analysis

Types of Reactions

N,N-Diboc 1-O-t-Butyl 5-Deoxo L-Glutamic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The Boc protecting groups can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Removal of Boc groups to yield the free amine or carboxyl groups.

Scientific Research Applications

N,N-Diboc 1-O-t-Butyl 5-Deoxo L-Glutamic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diboc 1-O-t-Butyl 5-Deoxo L-Glutamic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting groups provide stability, allowing the compound to be selectively deprotected under controlled conditions. This selective deprotection enables the compound to interact with its target sites, leading to the desired biochemical or pharmacological effects.

Comparison with Similar Compounds

N-Boc-L-Glutamic Acid

  • Structure : Features a single Boc group on the α-amine, retaining the carboxylic acid groups at positions 1 and 3.
  • Molecular Formula: C₁₀H₁₇NO₆ (simplified from ).
  • Key Differences :
    • Lacks the 1-O-t-butyl ether and 5-deoxo modifications.
    • Retains a free carboxylic acid at position 1, making it more reactive in aqueous environments compared to the t-butyl-protected derivative.
  • Applications : Used in solid-phase peptide synthesis (SPPS) for intermediate protection .

α,γ-Dibenzyl-L-Glutamate.HCl

  • Structure : Benzyl ester groups at α- and γ-carboxylic acids, with a hydrochloride salt.
  • Molecular Formula: C₁₉H₂₂ClNO₄ (inferred from ).
  • Key Differences: Benzyl esters instead of Boc or t-butyl groups. Benzyl esters are cleaved via hydrogenolysis, whereas Boc groups require acidic conditions. Higher polarity due to ionic HCl salt form, contrasting with the lipophilic t-butyl ether in the target compound.
  • Applications : Common in classical peptide synthesis for orthogonal protection strategies .

L-Glutamic Acid (Unmodified)

  • Structure : Free α-amine and carboxylic acid groups.
  • Molecular Formula: C₅H₉NO₄.
  • Key Differences: No protective groups, leading to high reactivity and solubility in water. The 5-deoxo modification in the target compound reduces susceptibility to oxidative degradation.
  • Applications: Natural amino acid used in food additives (e.g., umami enhancers) and biotechnology. notes its microencapsulation with maltodextrin (MD) for stability, achieving up to 0.46 g/100g retention in MD-coated microcapsules .

N-Boc-N'-(9-Xanthenyl)-L-Glutamine

  • Structure : Boc-protected α-amine and a bulky xanthenyl group on the side-chain amide.
  • Molecular Formula : C₂₃H₂₆N₂O₆ ().
  • Key Differences: Xanthenyl group introduces steric hindrance, reducing solubility in non-polar solvents compared to the t-butyl ether. Side-chain is an amide (glutamine derivative) vs. the carboxylic acid in the target compound.
  • Applications : Specialized in SPPS for orthogonally protected glutamine residues .

Isotopically Labeled Glutamic Acid (e.g., ¹³C₂-Glutamic Acid)

  • Structure : Identical to L-glutamic acid but with isotopic labels (e.g., ¹³C at position 2).
  • Key Differences :
    • Used for metabolic tracing, unlike the synthetic target compound.
    • highlights minimal degradation of labeled glutamine to glutamic acid in cerebrospinal fluid (CSF), underscoring stability differences between natural and protected derivatives .

Comparative Data Table

Compound Molecular Formula Protective Groups Molecular Weight Key Applications
N,N-Diboc 1-O-t-Butyl 5-Deoxo L-Glutamic Acid C₁₉H₃₅NO₇ Boc (×2), 1-O-t-butyl 389.5 Peptide synthesis
N-Boc-L-Glutamic Acid C₁₀H₁₇NO₆ Boc (×1) ~247.2 Intermediate SPPS protection
α,γ-Dibenzyl-L-Glutamate.HCl C₁₉H₂₂ClNO₄ Benzyl (×2) ~363.8 Classical peptide synthesis
L-Glutamic Acid C₅H₉NO₄ None 147.1 Food additives, metabolism
N-Boc-N'-(9-Xanthenyl)-L-Glutamine C₂₃H₂₆N₂O₆ Boc, xanthenyl 426.5 Orthogonal SPPS protection

Biological Activity

N,N-Diboc 1-O-t-Butyl 5-Deoxo L-Glutamic Acid (CAS Number: 257883-71-9) is a derivative of L-glutamic acid, which plays a crucial role in various biological processes. Its structural modifications enhance its potential as a therapeutic agent, particularly in neurobiology and oncology. This article reviews the biological activity of this compound, focusing on its interactions with neurotransmitter systems, anticancer properties, and potential applications in drug development.

  • Molecular Formula : C19H35NO7
  • Molecular Weight : 389.48 g/mol
  • Structure : The compound features a tert-butyl group and two Boc (tert-butyloxycarbonyl) protecting groups, which significantly influence its reactivity and biological interactions.

This compound exhibits several biological activities primarily through its interaction with glutamate receptors. Glutamate is the major excitatory neurotransmitter in the central nervous system (CNS), and its dysregulation is associated with various neurological disorders.

Neurotransmitter Interaction

  • Glutamate Receptors :
    • The compound has shown affinity for both metabotropic glutamate receptors (mGluRs) and ionotropic receptors (NMDA and AMPA).
    • Studies indicate that derivatives of L-glutamic acid can modulate receptor activity, influencing synaptic plasticity and neuroprotection .
  • Neuroprotective Effects :
    • Research indicates that certain analogs can protect neurons from excitotoxicity, which is linked to conditions such as Alzheimer's disease and Parkinson's disease .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies.

  • Mechanism :
    • The compound may interfere with the metabolic pathways of cancer cells by inhibiting glutamine synthesis, thereby affecting cell proliferation .
    • It has been reported that glutamic acid derivatives can exhibit cytotoxic effects against different cancer cell lines, including breast cancer (MCF7) and leukemia (HL60) cells .
  • Case Studies :
    • A study demonstrated that certain derivatives of L-glutamic acid showed significant inhibition of tumor growth in xenograft models, suggesting their potential as anticancer agents .
    • Another investigation highlighted the use of glutamate-based compounds in combination therapies to enhance the efficacy of existing chemotherapeutics .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReferences
Neurotransmitter ModulationInteracts with mGluRs and NMDA receptors
NeuroprotectionProtects against excitotoxicity
Anticancer ActivityInhibits proliferation in cancer cell lines
Synergistic EffectsEnhances efficacy when used with other drugs

Q & A

Basic Question: What is the functional role of the Boc and t-butyl protecting groups in N,N-Diboc 1-O-t-Butyl 5-Deoxo L-Glutamic Acid during peptide synthesis?

Methodological Answer:
The tert-butoxycarbonyl (Boc) and tert-butyl (t-Bu) groups serve as orthogonal protecting agents for the α-amino and carboxyl functionalities of glutamic acid, respectively. The Boc group is acid-labile and can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid), while the t-butyl ester is stable under acidic conditions but cleaved via strong acids (e.g., HCl in dioxane) or catalytic hydrogenation. This orthogonal protection allows sequential deprotection during solid-phase peptide synthesis (SPPS), enabling precise control over side-chain reactivity. For example, Boc-protected glutamic acid derivatives are used to prevent undesired side reactions during coupling steps, as demonstrated in peptide synthesis protocols for anticancer agents .

Basic Question: How can researchers confirm the successful introduction of Boc groups in this compound?

Methodological Answer:
Analytical techniques such as ¹H/¹³C NMR and HPLC-MS are critical for verifying Boc group incorporation. In NMR, the tert-butyl protons resonate as a singlet at ~1.4 ppm, while Boc carbonyl carbons appear at ~155 ppm in ¹³C spectra. For HPLC-MS, a reverse-phase C18 column with a gradient of acetonitrile/water (0.1% formic acid) can separate the protected compound from unreacted precursors. A mass shift corresponding to the molecular weight of two Boc groups (+ 2 × 100.12 g/mol) confirms successful protection. LC-MS methods validated for glutamic acid derivatives, such as those used in quantifying amino acids in biological matrices, provide a robust framework .

Advanced Question: What experimental strategies address low yields during the final deprotection of this compound?

Methodological Answer:
Low yields in deprotection often arise from incomplete cleavage or side reactions. To optimize:

  • Acid Selection : Replace TFA with HCl/dioxane for t-Bu ester cleavage, as TFA may protonate sensitive intermediates.
  • Temperature Control : Perform stepwise deprotection at 0°C (Boc removal) followed by room temperature (t-Bu cleavage) to minimize degradation.
  • Enzymatic Assistance : Use proteases like subtilisin for selective ester hydrolysis, as demonstrated in enzymatic assays with Boc-Glu-OBzl derivatives .
  • Byproduct Scavengers : Add thioanisole or water during acid treatment to trap carbocation byproducts from t-Bu cleavage.

Advanced Question: How to resolve contradictions in reported NMR chemical shifts for this compound derivatives?

Methodological Answer:
Discrepancies in NMR data often stem from solvent effects, pH, or calibration errors. To standardize:

  • Solvent Consistency : Use deuterated DMSO or CDCl₃, as polar solvents shift proton signals significantly.
  • Internal Standards : Add tetramethylsilane (TMS) or DSS for ¹H NMR calibration.
  • pH Adjustment : For carboxyl-containing derivatives, maintain pH > 7 to deprotonate acidic hydrogens, reducing signal broadening.
    Cross-validation with X-ray crystallography or computational modeling (e.g., PubChem-derived structural data) can resolve ambiguities in stereochemical assignments .

Methodological Question: What chromatographic techniques optimally separate this compound from reaction byproducts?

Methodological Answer:
High-Performance Liquid Chromatography (HPLC) with a C18 column (5 µm, 250 × 4.6 mm) and a gradient of 10–90% acetonitrile in 0.1% aqueous TFA over 30 minutes achieves baseline separation. For polar byproducts, hydrophilic interaction liquid chromatography (HILIC) with a silica column and acetonitrile/ammonium formate buffer is recommended. LC-MS protocols optimized for glutamic acid analogs, such as those detecting L-glutamic acid-d5 in metabolic studies, ensure high sensitivity and specificity .

Advanced Question: How to design orthogonal protection schemes for glutamic acid derivatives requiring selective deprotection?

Methodological Answer:
Orthogonal schemes combine acid-labile (Boc), base-labile (Fmoc), and reductively cleavable (benzyl) groups. For example:

Protect α-amino with Boc (acid-sensitive).

Protect γ-carboxyl with t-Bu ester (acid-stable but HF-labile).

Introduce a benzyl ester on the α-carboxyl for hydrogenolytic cleavage.
This strategy allows sequential deprotection: Boc → TFA; t-Bu → HCl/dioxane; benzyl → H₂/Pd. Such approaches are validated in peptide synthesis workflows for Boc-Glu(OBzl)-OH derivatives .

Advanced Question: What analytical challenges arise in quantifying this compound in biological samples?

Methodological Answer:
Key challenges include:

  • Matrix Effects : Co-eluting biomolecules in plasma or tissue homogenates suppress ionization in LC-MS. Use solid-phase extraction (SPE) with C18 cartridges for cleanup.
  • Stability Issues : The compound may hydrolyze in aqueous buffers. Add 1% formic acid to samples and store at -80°C.
  • Detection Limits : Derivatize with AccQ-Tag or dansyl chloride to enhance UV/fluorescence detection, as applied in glutamic acid quantification assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.